![molecular formula C13H10BrN3O2 B2801982 2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1864062-71-4](/img/structure/B2801982.png)
2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antiparasitic Activity : Recent molecular simulation studies have highlighted the potent in vitro antipromastigote activity of this compound . Researchers have explored its potential as an antileishmanial and antimalarial agent.
- Antitubercular Potential : Imidazole-containing compounds, including derivatives of 4-bromopyrazole, have been evaluated for their anti-tubercular activity. This compound could be a candidate for further investigation against Mycobacterium tuberculosis strains .
Biological and Pharmacological Studies
- Targeting Enzymes and Receptors : Investigating the binding interactions of this compound with specific enzymes or receptors can provide insights into its biological effects. For instance, understanding its interaction with LmPTR1 (a potential target in Leishmania parasites) could guide drug design .
- Anti-HIV Research : Although not directly studied for anti-HIV activity, indole derivatives (similar in structure to this compound) have been explored as potential inhibitors . Further investigations could reveal its efficacy against HIV.
Mechanism of Action
properties
IUPAC Name |
2-[(4-bromo-1-methylpyrazol-3-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c1-16-6-10(14)11(15-16)7-17-12(18)8-4-2-3-5-9(8)13(17)19/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOVLWKSZFUTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione |
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